Cas no 2649084-09-1 (3-Azabicyclo[3.1.0]hex-2-ene, 2-methoxy-)
![3-Azabicyclo[3.1.0]hex-2-ene, 2-methoxy- structure](https://www.kuujia.com/scimg/cas/2649084-09-1x500.png)
3-Azabicyclo[3.1.0]hex-2-ene, 2-methoxy- Chemical and Physical Properties
Names and Identifiers
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- 3-Azabicyclo[3.1.0]hex-2-ene, 2-methoxy-
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- Inchi: 1S/C6H9NO/c1-8-6-5-2-4(5)3-7-6/h4-5H,2-3H2,1H3
- InChI Key: MQNVTIJDNPODBP-UHFFFAOYSA-N
- SMILES: C12C(C1)CN=C2OC
3-Azabicyclo[3.1.0]hex-2-ene, 2-methoxy- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-396339-2.5g |
2-methoxy-3-azabicyclo[3.1.0]hex-2-ene |
2649084-09-1 | 95% | 2.5g |
$2071.0 | 2023-06-04 | |
Enamine | EN300-396339-5.0g |
2-methoxy-3-azabicyclo[3.1.0]hex-2-ene |
2649084-09-1 | 95% | 5g |
$3065.0 | 2023-06-04 | |
Enamine | EN300-396339-0.5g |
2-methoxy-3-azabicyclo[3.1.0]hex-2-ene |
2649084-09-1 | 95% | 0.5g |
$824.0 | 2023-06-04 | |
Enamine | EN300-396339-10.0g |
2-methoxy-3-azabicyclo[3.1.0]hex-2-ene |
2649084-09-1 | 95% | 10g |
$4545.0 | 2023-06-04 | |
Aaron | AR0291MF-100mg |
2-methoxy-3-azabicyclo[3.1.0]hex-2-ene |
2649084-09-1 | 95% | 100mg |
$529.00 | 2025-02-17 | |
Aaron | AR0291MF-2.5g |
2-methoxy-3-azabicyclo[3.1.0]hex-2-ene |
2649084-09-1 | 95% | 2.5g |
$2873.00 | 2023-12-15 | |
1PlusChem | 1P0291E3-1g |
2-methoxy-3-azabicyclo[3.1.0]hex-2-ene |
2649084-09-1 | 95% | 1g |
$1369.00 | 2024-05-08 | |
1PlusChem | 1P0291E3-5g |
2-methoxy-3-azabicyclo[3.1.0]hex-2-ene |
2649084-09-1 | 95% | 5g |
$3851.00 | 2024-05-08 | |
1PlusChem | 1P0291E3-500mg |
2-methoxy-3-azabicyclo[3.1.0]hex-2-ene |
2649084-09-1 | 95% | 500mg |
$1081.00 | 2024-05-08 | |
Enamine | EN300-396339-0.05g |
2-methoxy-3-azabicyclo[3.1.0]hex-2-ene |
2649084-09-1 | 95% | 0.05g |
$245.0 | 2023-06-04 |
3-Azabicyclo[3.1.0]hex-2-ene, 2-methoxy- Related Literature
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Liuyang Zhang,Xianqiao Wang Phys. Chem. Chem. Phys., 2014,16, 2981-2988
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3. BMIm HCO3: an ionic liquid with carboxylating properties. Synthesis of carbamate esters from amines†A. Di Nicola,A. Arcadi,L. Rossi New J. Chem., 2016,40, 9895-9898
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Chengchun Tang,Yoshio Bando,Chunyi Zhi,Dmitri Golberg Chem. Commun., 2007, 4599-4601
Additional information on 3-Azabicyclo[3.1.0]hex-2-ene, 2-methoxy-
Introduction to 3-Azabicyclo[3.1.0]hex-2-ene, 2-methoxy- (CAS No: 2649084-09-1)
3-Azabicyclo[3.1.0]hex-2-ene, 2-methoxy-, identified by the chemical abstracts service number 2649084-09-1, is a compound of significant interest in the field of organic chemistry and pharmaceutical research. This bicyclic azaheterocycle features a unique structural framework that has garnered attention for its potential applications in drug discovery and synthetic chemistry. The presence of a methoxy substituent at the 2-position introduces additional functional diversity, making it a valuable scaffold for medicinal chemists exploring novel therapeutic agents.
The molecular structure of 3-Azabicyclo[3.1.0]hex-2-ene, 2-methoxy- consists of a seven-membered ring containing three carbon atoms and one nitrogen atom, fused to a six-membered cycloalkane system. This bicyclic core imparts rigidity to the molecule, which can be advantageous in terms of binding affinity and metabolic stability. The methoxy group, attached to the second carbon atom of the bicyclic system, serves as a key functional handle for further chemical modifications, enabling the synthesis of derivatives with tailored biological activities.
In recent years, there has been growing interest in azabicycloalkanes due to their ability to mimic natural product scaffolds and exhibit diverse pharmacological properties. Studies have shown that these compounds can interact with biological targets in unique ways, often leading to potent and selective interactions. The methoxy-substituted derivative, in particular, has been explored as a potential intermediate in the synthesis of bioactive molecules targeting various disease pathways.
One of the most compelling aspects of 3-Azabicyclo[3.1.0]hex-2-ene, 2-methoxy- is its utility as a building block for more complex molecules. Researchers have leveraged its structural features to develop novel inhibitors and modulators of enzymes and receptors involved in inflammation, cancer, and neurodegenerative diseases. The methoxy group provides a site for further functionalization via nucleophilic substitution or metal-catalyzed cross-coupling reactions, allowing for the introduction of diverse substituents that can fine-tune biological activity.
The synthesis of 3-Azabicyclo[3.1.0]hex-2-ene, 2-methoxy- presents both challenges and opportunities for synthetic chemists. The strained bicyclic core requires careful handling during preparation to avoid decomposition or rearrangement reactions. However, advances in catalytic methods and asymmetric synthesis have made it possible to access these complex structures with high yields and enantiopurity. Recent methodologies involving transition metal-catalyzed cyclizations and directed ortho-metalation strategies have opened new avenues for constructing azabicycloalkanes efficiently.
From a pharmacological perspective, the nitrogen atom in the azaheterocycle can serve as a hydrogen bond acceptor or participate in π-stacking interactions with biological targets. This feature is particularly valuable in drug design, where optimal binding interactions are critical for efficacy. The methoxy group also contributes to solubility and metabolic stability, which are essential properties for any candidate drug molecule.
Recent studies have highlighted the potential of 3-Azabicyclo[3.1.0]hex-2-ene, 2-methoxy- as a scaffold for developing kinase inhibitors. Kinases are enzymes that play a crucial role in cell signaling pathways and are often implicated in diseases such as cancer and inflammatory disorders. By modifying the substituents on the bicyclic core, researchers have been able to generate compounds that selectively inhibit specific kinases with high potency. The methoxy group has been particularly useful in fine-tuning binding interactions through steric and electronic effects.
The impact of 3-Azabicyclo[3.1.0]hex-2-ene, 2-methoxy- extends beyond kinase inhibition; it has also been explored as a precursor for developing antiviral and antibacterial agents. The unique structural motif allows for interactions with viral proteases and bacterial enzymes that are distinct from conventional drug scaffolds. This has led to the discovery of novel compounds with promising activity against resistant strains of pathogens.
In conclusion,3-Azabicyclo[3.1.0]hex-2-ene, 2-methoxy- (CAS No: 2649084-09-1) represents a fascinating compound with significant potential in pharmaceutical research and development. Its structural features make it an ideal candidate for further exploration as a scaffold for bioactive molecules targeting various diseases. As synthetic methodologies continue to evolve, the accessibility of this compound will likely increase, paving the way for more innovative applications in drug discovery.
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